molecular formula C13H13NO3 B8582126 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

Cat. No.: B8582126
M. Wt: 231.25 g/mol
InChI Key: UBCGSSWMVUDTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C13H13NO3 and a molar mass of 231.24722 g/mol . This compound is known for its unique structure, which includes an isopropyl group attached to the quinoline ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl-substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-isopropyl-1,4-dihydro-4-hydroxyquinoline-2-carboxylic acid.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-oxo-7-propan-2-yl-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7(2)8-3-4-9-10(5-8)14-11(13(16)17)6-12(9)15/h3-7H,1-2H3,(H,14,15)(H,16,17)

InChI Key

UBCGSSWMVUDTEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.5 g) with sodium hydroxide (0.308 g), as described in Example 1c, gave 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.378 g), mp>240° C., δ (360 MHz, DMSO-d6) 1.25 (6H, d, (CH3)2), 2.98 (1H, m, CH), 6.58 (1H, s, 3-H), 7.27 (1H, dd, 6-H), 7.82 (1H, s, 8-H) and 8.00 (1H, d, 5-H), (Found: C, 67.40; H, 5.63; N, 6.44%. C13H13NO3 requires C, 67.52; H, 5.67; N, 6.06%).
Name
ethyl 7-(1-methylethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.